はんのうじょうけん

1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C; -78 °C → 0 °C; 30 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → rt; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

2.1 Reagents: Sodium bicarbonate , Sodium chloride , Sodium hypochlorite , Potassium bromide Catalysts: Tempo Solvents: Dichloromethane , Water ; 1 h, rt

3.1 Reagents: Boron trichloride Solvents: Dichloromethane , Tetrahydrofuran ; -78 °C; -78 °C → rt; 75 min, rt

3.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

4.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; rt → 90 °C; 1 h, 90 °C

5.1 20 h, 200 °C

6.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; -78 °C; 30 min, -78 °C; -78 °C → 0 °C

6.2 30 min, 0 °C; 0 °C → rt; 48 h, rt; rt → 0 °C

6.3 Solvents: Methanol ; 0 °C

6.4 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 10 min, acidified, rt

6.5 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; rt

リファレンス

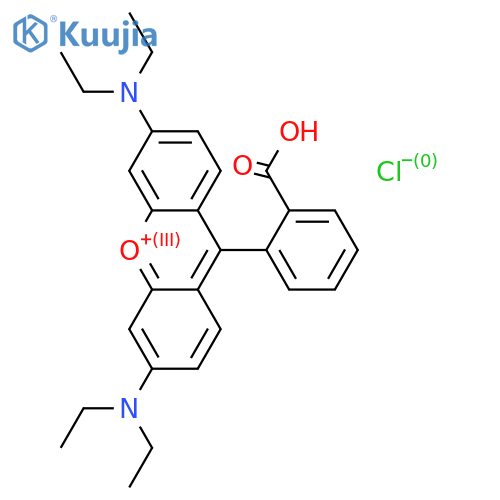

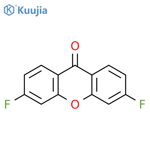

Synthesis of Rhodamines and Rosamines Using 3,6-Difluoroxanthone as a Common Intermediate

Arambula, Carlos; et al,

Journal of Organic Chemistry,

2021,

86(24),

17856-17865